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Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-
Bis(hydroxymethyl)naphthalene, also known as 2,3-naphthalenedimethanol. This

bifunctional aromatic alcohol serves as a valuable building block in polymer chemistry and as

an intermediate in the synthesis of various organic molecules. This document details the most

common and reliable synthetic route, starting from the oxidation of 2,3-dimethylnaphthalene to

2,3-naphthalenedicarboxylic acid, followed by its reduction to the target diol. Detailed

experimental protocols for each step are provided, along with a summary of the compound's

key physicochemical properties. Visual diagrams of the synthetic pathway and experimental

workflows are included to facilitate understanding.

Introduction
2,3-Bis(hydroxymethyl)naphthalene is a naphthalene derivative characterized by two

hydroxymethyl (-CH₂OH) groups at the 2 and 3 positions of the naphthalene ring. Its rigid,

aromatic core combined with the reactive hydroxyl functionalities makes it a versatile precursor

in materials science and medicinal chemistry. While the exact historical details of its first

synthesis are not prominently documented in readily available literature, its preparation follows
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established and well-understood organic synthesis principles. The most logical and widely

accepted synthetic approach involves a two-step process, which will be the focus of this guide.

Physicochemical Properties
A summary of the key quantitative data for 2,3-Bis(hydroxymethyl)naphthalene is presented

in Table 1 for easy reference and comparison.

Property Value Source

Molecular Formula C₁₂H₁₂O₂ N/A

Molecular Weight 188.22 g/mol N/A

CAS Number 31554-15-1 N/A

Melting Point 157-162 °C

Boiling Point (Predicted) 400.9 ± 25.0 °C N/A

Density (Predicted) 1.244 ± 0.06 g/cm³ N/A

Appearance White to beige solid N/A

Solubility
Soluble in polar organic

solvents
N/A

Synthetic Pathway
The synthesis of 2,3-Bis(hydroxymethyl)naphthalene is typically achieved through a two-step

process starting from 2,3-dimethylnaphthalene. The first step involves the oxidation of the

methyl groups to carboxylic acids, yielding 2,3-naphthalenedicarboxylic acid. The second step

is the reduction of the dicarboxylic acid to the corresponding diol.
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Step 1: Oxidation

Step 2: Reduction

2,3-Dimethylnaphthalene

2,3-Naphthalenedicarboxylic Acid

Na2Cr2O7, H2O
250 °C, 18h

2,3-Naphthalenedicarboxylic Acid

2,3-Bis(hydroxymethyl)naphthalene

1. LiAlH4, THF
2. H3O+ workup

Click to download full resolution via product page

Caption: Synthetic pathway for 2,3-Bis(hydroxymethyl)naphthalene.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis

of 2,3-Bis(hydroxymethyl)naphthalene.

Step 1: Synthesis of 2,3-Naphthalenedicarboxylic Acid
This procedure is adapted from a well-established method published in Organic Syntheses.[1]

Materials:

2,3-Dimethylnaphthalene
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Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

Water

6N Hydrochloric acid (HCl)

Equipment:

High-pressure autoclave equipped with a stirrer or shaker

Large beaker or vessel

Büchner funnel and filter flask

Vacuum oven

Procedure:

In a high-pressure autoclave, combine 200 g (1.28 moles) of 2,3-dimethylnaphthalene, 940 g

(3.14 moles) of sodium dichromate dihydrate, and 1.8 L of water.[1]

Seal the autoclave and heat the mixture to 250 °C with continuous stirring or shaking for 18

hours. The pressure will rise to approximately 600 psi.[1]

After the reaction is complete, cool the autoclave to room temperature while continuing

agitation.[1]

Carefully release the pressure and open the autoclave. Transfer the contents to a large

vessel. Rinse the autoclave with several portions of hot water to ensure complete transfer.[1]

Filter the hot reaction mixture through a large Büchner funnel to remove the green hydrated

chromium oxide. Wash the solid residue with warm water until the filtrate runs colorless.[1]

Combine all the filtrates and acidify with approximately 1.3 L of 6N hydrochloric acid.[1]

Allow the acidified solution to cool to room temperature overnight to precipitate the 2,3-

naphthalenedicarboxylic acid.[1]
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Collect the white precipitate by filtration using a Büchner funnel, wash it thoroughly with

water until the filtrate is colorless, and then dry the product in a vacuum oven at 50 °C.[1]

The expected yield of 2,3-naphthalenedicarboxylic acid is between 240-256 g (87-93%).[1]
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Start

Charge autoclave with:
- 2,3-Dimethylnaphthalene

- Sodium Dichromate
- Water

Heat to 250 °C for 18h
with agitation

Cool to RT and
depressurize

Transfer contents and
rinse with hot water

Hot filtration to remove
chromium oxide

Acidify filtrate with
6N HCl

Cool overnight to
precipitate product

Filter, wash with water,
and dry

Obtain 2,3-Naphthalenedicarboxylic Acid
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Start

Set up dry three-necked flask
with LiAlH4 in anhydrous THF

under inert atmosphere

Slowly add solution of
2,3-naphthalenedicarboxylic acid in THF

Reflux for several hours

Cool to 0 °C

Quench excess LiAlH4
(e.g., with ethyl acetate)

Acidic or Fieser workup

Extract with organic solvent

Wash organic layer with
water and brine, then dry

Remove solvent under
reduced pressure

Purify by recrystallization

Obtain 2,3-Bis(hydroxymethyl)naphthalene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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